5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

描述

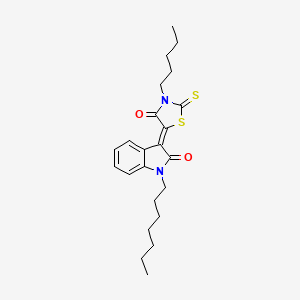

The compound 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one belongs to the class of thioxothiazolidin-indolin-2-one hybrids. Its structure comprises:

- Indolin-2-one core: Substituted with a heptyl chain at the N1 position and a ketone at C2.

- Thiazolidin-4-one ring: Features a thioxo group at C2 and a pentyl chain at C3.

This scaffold is associated with diverse pharmacological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions between substituted isatins and thioxothiazolidin-4-one derivatives under acidic conditions .

属性

CAS 编号 |

611185-69-4 |

|---|---|

分子式 |

C23H30N2O2S2 |

分子量 |

430.6 g/mol |

IUPAC 名称 |

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H30N2O2S2/c1-3-5-7-8-12-15-24-18-14-10-9-13-17(18)19(21(24)26)20-22(27)25(23(28)29-20)16-11-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/b20-19- |

InChI 键 |

MUERCCAEQMPNJC-VXPUYCOJSA-N |

手性 SMILES |

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O |

规范 SMILES |

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O |

产品来源 |

United States |

准备方法

合成路线和反应条件

5-(1-庚基-2-氧代吲哚啉-3-亚甲基)-3-戊基-2-硫代硫代唑烷-4-酮的合成通常涉及1-庚基-2-氧代吲哚啉-3-甲醛与3-戊基-2-硫代硫代唑烷-4-酮的缩合。反应通常在碱(如氢氧化钠)和合适的溶剂(如乙醇或甲醇)的存在下进行。反应混合物在回流条件下加热数小时,以确保完全缩合。

工业生产方法

虽然该化合物的具体工业生产方法尚未得到充分记载,但一般方法将涉及扩大实验室合成工艺的规模。这将包括优化反应条件,例如温度、溶剂和反应时间,以获得更高的产率和纯度。此外,重结晶或色谱等纯化技术将用于分离所需的产物。

化学反应分析

反应类型

5-(1-庚基-2-氧代吲哚啉-3-亚甲基)-3-戊基-2-硫代硫代唑烷-4-酮可以发生各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化,形成相应的亚砜或砜。

还原: 可以使用硼氢化钠或氢化锂铝等还原剂进行还原反应,得到还原的衍生物。

取代: 该化合物可以参与亲核取代反应,其中亲核试剂取代分子中的特定官能团。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾;通常在室温或略微升高的温度下在水性或有机溶剂中进行。

还原: 硼氢化钠,氢化锂铝;反应通常在惰性气氛下在四氢呋喃(THF)或乙醚等无水溶剂中进行。

取代: 胺,硫醇或卤化物等亲核试剂;反应在二甲基亚砜(DMSO)或乙腈等极性溶剂中进行。

形成的主要产物

氧化: 亚砜,砜

还原: 具有改变的官能团的还原衍生物

取代: 取代产物,其中新的官能团取代了原始官能团

科学研究应用

5-(1-庚基-2-氧代吲哚啉-3-亚甲基)-3-戊基-2-硫代硫代唑烷-4-酮具有多种科学研究应用,包括:

化学: 用作合成更复杂的杂环化合物的构建块。

生物学: 研究其潜在的生物活性,例如抗菌,抗真菌和抗癌特性。

医学: 探索其潜在的治疗应用,包括药物开发和设计。

工业: 用于开发新材料和化学工艺。

作用机制

5-(1-庚基-2-氧代吲哚啉-3-亚甲基)-3-戊基-2-硫代硫代唑烷-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过与酶或受体结合来发挥其作用,从而调节其活性。例如,它可以抑制参与微生物生长的某些酶的活性,从而导致抗菌作用。此外,该化合物可能与调节细胞增殖和凋亡的细胞途径相互作用,从而有助于其潜在的抗癌特性。

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the indolinone and thiazolidinone rings, influencing solubility, lipophilicity, and reactivity.

*Calculated based on structural data.

Key Observations:

Spectral and Structural Data

Infrared (IR) Spectroscopy:

- Target Compound: Expected C=O (indolinone) stretch at ~1685–1702 cm⁻¹ and thioxo (C=S) at ~1200–1250 cm⁻¹, consistent with analogs .

- Morpholinosulfonyl Analogs: Additional S=O stretches at ~1150–1300 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- 1H NMR: Heptyl chain protons appear as multiplet signals at δ 0.8–1.5 ppm. Aromatic protons (indolinone) resonate at δ 6.8–7.6 ppm, similar to analogs .

- 13C NMR: C=O (indolinone) at ~160–170 ppm; C=S (thiazolidinone) at ~190–200 ppm .

生物活性

5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological effects supported by diverse research findings.

Structural Overview

The compound features a unique molecular structure that integrates a thiazolidinone ring and an indole moiety, characterized by the following molecular formula:

- Molecular Formula : CHNOS

This intricate arrangement of heteroatoms and functional groups suggests a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

- Condensation Reactions : Involving indole derivatives and thiazolidinone precursors.

- Functional Group Modifications : To enhance solubility and bioactivity.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A comparative analysis with structurally similar compounds shows:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl... | Heptyl group, thiazolidinone ring | Antimicrobial, anticancer |

| 5-(1-acetylindolin)-3-pentylthiazolidine | Acetyl group instead of heptyl | Moderate antimicrobial |

| Thiazolidinedione derivatives | Varies widely in substituents | Broad spectrum; often used in diabetes therapy |

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.

In one study, derivatives of similar structure were evaluated for their apoptosis-inducing capabilities, revealing potent activity with EC values as low as 0.24 µM in human colorectal carcinoma HCT116 cells . This suggests that this compound could be a valuable lead compound for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- Study on Apoptosis Inducers : A series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were found to be effective apoptosis inducers, with some exhibiting more than a 40-fold increase in potency compared to initial screening hits .

- Antimicrobial Evaluation : Compounds derived from thiazolidinones were tested against Staphylococcus aureus and methicillin-resistant strains (MRSA), demonstrating significant antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。